アリル p-ニトロフェニルエーテル

概要

説明

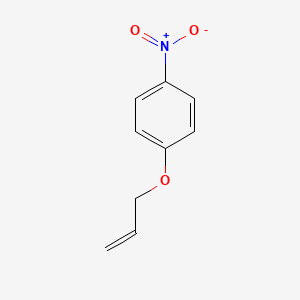

Allyl p-nitrophenyl ether is an organic compound characterized by the presence of an allyl group and a p-nitrophenyl group connected through an ether linkage

科学的研究の応用

Allyl p-nitrophenyl ether has diverse applications in scientific research:

Chemistry: Used as a model compound to study microwave-assisted organic synthesis and reaction mechanisms.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用機序

- The rearrangement involves the thermal transformation of allyl p-nitrophenyl ether to form β-aryl allyl ethers .

- The microwave-specific acceleration occurs due to the efficient absorption of microwave energy by ApNE, leading to increased reaction rates .

- The rearrangement product (o-allylphenol) is formed through the movement of the allyl group from one position to another within the p-nitrophenyl ether structure .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

生化学分析

Biochemical Properties

Allyl p-nitrophenyl ether plays a significant role in biochemical reactions, particularly in the Claisen rearrangement, a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This compound interacts with various enzymes and proteins, facilitating the rearrangement process. The nature of these interactions is primarily based on the formation and breaking of chemical bonds, which are crucial for the rearrangement to occur.

Cellular Effects

The effects of allyl p-nitrophenyl ether on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the Claisen rearrangement facilitated by allyl p-nitrophenyl ether can lead to changes in the expression of genes involved in metabolic pathways . Additionally, this compound can impact cellular metabolism by altering the flux of metabolites through different pathways.

Molecular Mechanism

The molecular mechanism of allyl p-nitrophenyl ether involves the Claisen rearrangement, which takes place through a concerted mechanism. In this process, a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks . This rearrangement initially produces a non-aromatic intermediate, which quickly undergoes a proton shift to reform the aromatic ring in the final product.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of allyl p-nitrophenyl ether can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, under microwave heating, allyl p-nitrophenyl ether can experience a significant rate enhancement, leading to accelerated reactions . This temporal effect is crucial for understanding the compound’s behavior in various experimental conditions.

Dosage Effects in Animal Models

The effects of allyl p-nitrophenyl ether vary with different dosages in animal models. At lower doses, the compound may facilitate biochemical reactions without causing adverse effects. At higher doses, it can lead to toxic or adverse effects, impacting the overall health of the animal . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

Allyl p-nitrophenyl ether is involved in several metabolic pathways, including those that involve the Claisen rearrangement. This compound interacts with enzymes and cofactors that facilitate the rearrangement process, leading to changes in metabolic flux and metabolite levels . The understanding of these pathways is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of allyl p-nitrophenyl ether within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, impacting its overall activity and function . Understanding the transport and distribution mechanisms is essential for determining the compound’s efficacy in different biological contexts.

Subcellular Localization

The subcellular localization of allyl p-nitrophenyl ether is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization is essential for elucidating the compound’s role in various cellular processes and its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: Allyl p-nitrophenyl ether can be synthesized through several methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide ion with an alkyl halide . Another method involves the Claisen rearrangement, where allyl p-nitrophenyl ether undergoes a thermal rearrangement to form the desired product .

Industrial Production Methods: Industrial production of allyl p-nitrophenyl ether typically involves large-scale Williamson ether synthesis due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions: Allyl p-nitrophenyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the nitro group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.

Major Products Formed:

Oxidation: Formation of p-nitrobenzaldehyde or p-nitrobenzoic acid.

Reduction: Formation of p-aminophenyl ether.

Substitution: Formation of various substituted phenyl ethers depending on the nucleophile used.

類似化合物との比較

4-Nitroanisole: Similar in structure but with a methoxy group instead of an allyl group.

p-Nitrophenyl acetate: Contains an ester linkage instead of an ether linkage.

p-Nitrophenyl ether: Lacks the allyl group, making it less reactive in certain conditions.

Uniqueness: Allyl p-nitrophenyl ether is unique due to its combination of an allyl group and a p-nitrophenyl group, which imparts distinct reactivity and makes it a valuable compound for studying microwave-assisted reactions and other advanced synthetic methodologies .

生物活性

Allyl p-nitrophenyl ether (ApNE) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of the biological activity of ApNE, including its mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

Allyl p-nitrophenyl ether is characterized by the presence of an allyl group attached to a p-nitrophenyl moiety. The molecular structure can be represented as follows:

This structure contributes to its unique chemical properties, including its reactivity and interaction with biological targets.

The biological activity of ApNE is primarily attributed to its ability to interact with various molecular targets. Research indicates that ApNE may influence several cellular pathways:

- Antimicrobial Activity : ApNE has shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions.

- Anticancer Properties : Studies have demonstrated that ApNE can induce apoptosis in cancer cells by modulating pathways associated with oxidative stress and inflammation. It interacts with tubulin, disrupting microtubule dynamics, which is crucial for cell division.

Antimicrobial Activity

A study evaluated the minimum inhibitory concentration (MIC) of ApNE against several bacterial strains. The results are summarized in Table 1:

| Bacterial Strain | MIC (mM) |

|---|---|

| E. coli | 6.3 |

| S. aureus | 5.0 |

| P. aeruginosa | 4.5 |

| E. faecalis | 7.0 |

These findings suggest that ApNE exhibits significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have assessed the antiproliferative effects of ApNE on various cancer cell lines, particularly breast cancer cells (MCF-7). The results indicated that ApNE has an IC50 value comparable to established anticancer agents, demonstrating its potential as a therapeutic compound.

Table 2 summarizes the antiproliferative activity of ApNE:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Allyl p-nitrophenyl ether | MCF-7 | 12 |

| CA-4 (reference) | MCF-7 | 3.9 |

The data indicate that while ApNE is less potent than CA-4, it still possesses significant antiproliferative properties .

Case Studies

- Microwave-Assisted Synthesis : A study investigated the microwave-assisted synthesis of ApNE and its implications for enhancing reaction rates in organic synthesis. The findings demonstrated a four-fold increase in reaction rates under microwave conditions compared to conventional heating methods .

- Photodegradable Antimicrobial Agents : Research explored the photodegradation of compounds related to ApNE, revealing that under UV light exposure, degradation products retained antimicrobial activity against resistant bacterial strains .

特性

IUPAC Name |

1-nitro-4-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOGGVVIZHGION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277447 | |

| Record name | Allyl p-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568-66-7 | |

| Record name | 1-Nitro-4-(2-propen-1-yloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1568-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 2375 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl p-nitrophenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl p-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Allyl p-nitrophenyl ether behave differently under microwave heating compared to conventional heating, and what causes this difference?

A1: Research has shown that Allyl p-nitrophenyl ether, when dissolved in a non-absorbing solvent like naphthalene and subjected to microwave irradiation, can exhibit significant rate enhancements in its unimolecular Claisen rearrangement reaction compared to conventional heating methods []. This rate enhancement is attributed to the selective heating of Allyl p-nitrophenyl ether, a microwave-absorbing reactant, in the non-absorbing solvent. This selective heating leads to localized "hot spots" around the Allyl p-nitrophenyl ether molecules, resulting in a higher effective temperature experienced by the reactant compared to the measured bulk temperature [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。